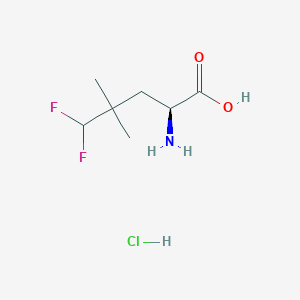
Fluorizoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorizoline is a synthetic molecule known for its ability to induce apoptosis in various cell lines. It achieves this by selectively targeting prohibitins, which are proteins involved in cellular processes such as cell cycle regulation and apoptosis . This compound has shown potential in cancer research due to its ability to trigger cell death in cancerous cells .
Preparation Methods
Fluorizoline is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency and quality control.
Chemical Reactions Analysis
Fluorizoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fluorizoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: This compound is used to study apoptosis in cancer cells, providing insights into potential therapeutic approaches.
Cell Cycle Regulation: Researchers use this compound to investigate the role of prohibitins in cell cycle regulation and apoptosis.
Drug Development: This compound serves as a lead compound for developing new drugs targeting prohibitins.
Mechanism of Action
Fluorizoline exerts its effects by selectively targeting prohibitins, specifically prohibitin 1 and prohibitin 2. These proteins are involved in various cellular processes, including cell cycle regulation and apoptosis. This compound induces apoptosis by promoting the expression of the BH3-only protein NOXA, which is regulated by the integrated stress response-related transcription factors ATF3 and ATF4 . This leads to the activation of apoptotic pathways and cell death in cancerous cells .
Comparison with Similar Compounds
Fluorizoline is unique in its ability to selectively target prohibitins and induce apoptosis. Similar compounds include:
Flavaglines: These compounds also target prohibitins and have shown potential in cancer research.
Prohibitin Ligands: Other ligands that bind to prohibitins and modulate their activity.
Compared to these compounds, this compound has shown a higher specificity for prohibitins and a more pronounced ability to induce apoptosis in cancer cells .
Properties
IUPAC Name |
2,5-bis(4-chlorophenyl)-4,4,5-trifluoro-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3NS/c16-11-5-1-9(2-6-11)13-21-15(19,20)14(18,22-13)10-3-7-12(17)8-4-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDLZQYCDVDWNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(C(S2)(C3=CC=C(C=C3)Cl)F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B10824395.png)

![5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide](/img/structure/B10824408.png)

![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B10824423.png)
![4,6-dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine](/img/structure/B10824434.png)

![(1R,2S,6S,9S,10R,11S,14S,15S,18S,20R,23S,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B10824448.png)

![4-[[cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid](/img/structure/B10824452.png)
![2-chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide](/img/structure/B10824457.png)

![(2R)-3-[3-[(Z)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid](/img/structure/B10824473.png)
